molecular formula C9H14N2 B12967206 (S)-2-(1-(Methylamino)ethyl)aniline

(S)-2-(1-(Methylamino)ethyl)aniline

Cat. No.: B12967206
M. Wt: 150.22 g/mol
InChI Key: QBHUZMVIAUIZOA-ZETCQYMHSA-N
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Description

(S)-2-(1-(Methylamino)ethyl)aniline is a chiral organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . Its CAS registry number is 1213667-13-0 . This compound features both a primary aniline and a secondary methylamine group on a chiral center, making it a valuable, structurally complex building block for synthetic organic chemistry and medicinal chemistry research. While specific studies on this exact molecule are not widely reported in the searched literature, its structure suggests significant potential as a precursor or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Chiral anilines and their derivatives are frequently employed in asymmetric synthesis and in the development of ligands for catalysis . The presence of two distinct amine functionalities allows for selective chemical modifications, enabling researchers to create a diverse array of compounds for screening and development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-[(1S)-1-(methylamino)ethyl]aniline

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

QBHUZMVIAUIZOA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1N)NC

Canonical SMILES

CC(C1=CC=CC=C1N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available aniline.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.

    Reductive Amination: The key step involves the reductive amination of aniline with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to obtain the desired enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, oximes, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines, alcohols.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

(S)-2-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-(Methylamino)ethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these molecular targets. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (CAS RN: Not provided; precursor to S-Metolachlor)
  • Structure : Benzene ring with 2-ethyl, 6-methyl, and N-(1-methoxypropan-2-yl) groups.
  • Key contrast: Replaces the 5-(1-aminoethyl) group with a methoxypropan-2-yl substituent, reducing basicity but increasing hydrophobicity .
  • Application : Agrochemical precursor (S-Metolachlor synthesis) .
Compound B : 2-(Methylamino)-1-phenylbutan-1-one (CAS RN: Not provided)
  • Structure: Ketone backbone with phenyl and methylamino groups.
  • Key contrast : Lacks the aniline core, instead featuring a carbonyl group, which alters reactivity (e.g., susceptibility to nucleophilic attack) .
Compound C : 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
  • Structure: Benzodioxole ring fused to a ketone and methylamino side chain.
  • Key contrast : The benzodioxole moiety introduces electron-rich aromaticity, contrasting with the electron-deficient aniline in the target compound .

Physicochemical Properties

Property (S)-2-(1-(Methylamino)ethyl)aniline (HCl salt) (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
Molecular Weight 186.68 g/mol 237.36 g/mol (calculated)
Solubility High in water (HCl salt) Low (hydrophobic methoxy group)
Melting Point Not reported Not reported
Application Pharmaceutical intermediates Agrochemical precursors (e.g., S-Metolachlor)

The hydrochloride salt of the target compound offers superior solubility compared to Compound A , which is tailored for lipid-rich environments in herbicides.

Functional Group Reactivity

  • Aminoethyl vs. Methoxypropan-2-yl: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., acylation), whereas the methoxy group in Compound A participates in ether cleavage or hydrogen bonding .
  • Methylamino vs. Ketone: The methylamino group in the target compound supports hydrogen bonding and coordination, unlike the ketone in Compound B, which is prone to reduction or condensation .

Research Implications

The target compound’s chirality and substituent positions make it valuable for asymmetric catalysis or drug design, whereas Compound A exemplifies industrial optimization for agrochemicals. Future studies should explore the target’s enantioselective synthesis and biological activity relative to its analogs.

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